Indolizine, octahydro-5-methyl-, (5R,8aR)-(9CI)

lipophilicity drug design physicochemical profiling

(5R,8aR)-Octahydro-5-methylindolizine (CAS 792183-69-8, molecular formula C₉H₁₇N, molecular weight 139.24 g/mol) is a chiral, saturated bicyclic tertiary amine belonging to the indolizidine family. Its core scaffold – a trans-fused piperidine–pyrrolidine ring system carrying a methyl substituent at the 5-position with defined (5R,8aR) absolute configuration – makes it a direct synthetic precursor or key intermediate for a range of indolizidine alkaloids, including (5R,8aR)-indolizidine 167B and monomorine I.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
Cat. No. B12103430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolizine, octahydro-5-methyl-, (5R,8aR)-(9CI)
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESCC1CCCC2N1CCC2
InChIInChI=1S/C9H17N/c1-8-4-2-5-9-6-3-7-10(8)9/h8-9H,2-7H2,1H3
InChIKeyABPWFSWOJBTVFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (5R,8aR)-Octahydro-5-methylindolizine Is a Defined Stereochemical Starting Point for Indolizidine Alkaloid Synthesis


(5R,8aR)-Octahydro-5-methylindolizine (CAS 792183-69-8, molecular formula C₉H₁₇N, molecular weight 139.24 g/mol) is a chiral, saturated bicyclic tertiary amine belonging to the indolizidine family. Its core scaffold – a trans-fused piperidine–pyrrolidine ring system carrying a methyl substituent at the 5-position with defined (5R,8aR) absolute configuration – makes it a direct synthetic precursor or key intermediate for a range of indolizidine alkaloids, including (5R,8aR)-indolizidine 167B and monomorine I [1]. This specific stereoisomer is distinguished from its (5R,8aS)-rel diastereomer (CAS 586347-03-7) and from unsubstituted octahydroindolizine (CAS 13618-93-4, δ-coniceine) by the presence of the 5-methyl group and the locked trans ring junction, which jointly dictate the compound's conformational preference, basicity, and biological recognition profile [2].

Why Generic Indolizidine Scaffolds Cannot Substitute for the (5R,8aR)-5-Methyl Stereoisomer in Synthesis or Screening


Indolizidine-based compounds are not interchangeable by scaffold alone: the stereochemistry at the 5- and 8a-positions and the presence or absence of the 5-methyl substituent fundamentally alter molecular recognition, pharmacokinetic behavior, and synthetic utility. Unsubstituted octahydroindolizine (δ-coniceine) lacks the 5-methyl group entirely, producing a different hydrogen-bonding profile, LogP, and steric environment at the bridgehead [1]. The (5R,8aS)-rel diastereomer differs in the cis vs. trans ring fusion, which changes the spatial orientation of the nitrogen lone pair and consequently the pKa, nucleophilicity, and receptor-binding geometry . For procurement purposes, selecting the incorrect stereoisomer can lead to failed asymmetric syntheses, misassigned biological activity in screening cascades, or irreproducible structure–activity relationships. The subsections below provide the quantitative evidence base for these differentiation claims [2].

Quantitative Evidence Differentiating (5R,8aR)-Octahydro-5-methylindolizine from Its Closest Analogs


Computed Lipophilicity (XlogP) Differentiates (5R,8aR)-5-Methyl from Unsubstituted δ-Coniceine and from the (5R,8aS)-rel Diastereomer

The introduction of the 5-methyl substituent in (5R,8aR)-octahydro-5-methylindolizine raises the predicted XlogP to 2.1, compared with an estimated XlogP of approximately 1.5–1.7 for unsubstituted octahydroindolizine (δ-coniceine, CAS 13618-93-4). This shift of approximately 0.4–0.6 log units substantially alters predicted membrane permeability and blood–brain barrier penetration potential. The (5R,8aS)-rel diastereomer (CAS 586347-03-7), despite sharing the same molecular formula and molecular weight, exhibits a distinct boiling point of 177.8±8.0 °C at 760 mmHg and a density of 0.9±0.1 g/cm³, suggesting different intermolecular interactions that may reflect subtle conformational differences in solution .

lipophilicity drug design physicochemical profiling

Trans-Fused Ring Conformation of (5R,8aR)-5-Methylindolizidine Provides a Structurally Defined Scaffold Absent in the (5R,8aS)-rel Diastereomer

¹H NMR spectroscopy at 360 MHz has established that indolizidine adopts a trans-fused ring junction with the piperidine ring in a chair conformation and the pyrrolidine ring in an envelope conformation, placing the nitrogen lone pair in a defined spatial orientation [1]. In the (5R,8aR)-5-methyl diastereomer, the methyl group occupies an equatorial position on the piperidine chair, minimizing 1,3-diaxial steric interactions and yielding a thermodynamically favored conformation. By contrast, the (5R,8aS)-rel diastereomer features a cis ring fusion, which forces the pyrrolidine ring into a different puckering mode and alters the trajectory of the nitrogen lone pair. This conformational difference directly impacts the compound's nucleophilicity, coordination geometry when used as a chiral ligand or base, and molecular recognition by biological targets [2].

conformational analysis stereochemistry nitrogen configuration

Predicted pKa of Octahydroindolizine Scaffold (~10.57) Provides a Basicity Benchmark for 5-Methyl Derivatives in Salt Formation and Extraction

The predicted pKa of the parent octahydroindolizine scaffold is 10.57±0.20 for the (8aS)-enantiomer . While no experimentally measured pKa is available specifically for (5R,8aR)-octahydro-5-methylindolizine, the electron-donating effect of the 5-methyl substituent is expected to slightly increase basicity (estimated ΔpKa ≈ +0.1 to +0.3) relative to the unsubstituted scaffold. Related octahydroindolizine derivatives with alkyl substituents are described as 'very strong basic compounds based on pKa' [1]. This high basicity has practical implications for procurement and use: the compound readily forms hydrochloride or other acid-addition salts, facilitates aqueous acid extraction during work-up, and can be purified via salt crystallization – properties that the less basic aromatic indolizine analogs (pKa typically <5 for the conjugate acid of aromatic indolizines) do not share.

basicity pKa salt formation purification

Enantioselective Synthesis Routes to Indolizidine 167B Establish (5R,8aR)-5-Alkylindolizidines as Valuable Alkaloid Precursors Validated in Peer-Reviewed Total Synthesis

The (5R,8aR) absolute configuration is directly embedded in the target indolizidine alkaloid (5R,8aR)-indolizidine 167B, which has been synthesized enantioselectively from a common phenylglycinol-derived δ-lactam precursor [1]. In this synthetic route, (5R,8aR)-5-propyl-octahydroindolizine is obtained with complete stereochemical fidelity. The 5-methyl analog – (5R,8aR)-octahydro-5-methylindolizine – serves as the direct synthetic precursor or close structural surrogate for the 5-methyl-bearing natural product monomorine I [(3R,5S,8aS)-3-butyl-5-methyloctahydroindolizine] and for evaluating structure–activity relationships in the indolizidine 167B series [2]. By contrast, the (5R,8aS)-rel diastereomer has not been reported as a productive intermediate in any peer-reviewed total synthesis of naturally occurring indolizidine alkaloids, limiting its documented utility in medicinal chemistry programs.

total synthesis indolizidine alkaloids natural product synthesis

Enantiomer-Dependent Biological Activity in Octahydroindolizine Alkaloids Demonstrates That Stereochemistry Dictates Pharmacological Outcome

In structurally related octahydroindolizine alkaloids, enantiomeric pairs exhibit profoundly divergent biological activities. For the indolizidine alkaloid lentiginosine, the non-natural D-(−) enantiomer acts as an apoptosis inducer on tumor cells, whereas the natural L-(+) enantiomer does not [1]. Similarly, for (±)-homocrepidine A – an octahydroindolizine alkaloid dimer – the (+)-enantiomer reduces nitric oxide (NO) production by 78% at 10 µM in LPS-activated RAW 264.7 macrophages, while the (−)-enantiomer shows substantially weaker inhibition [2]. Although these specific data are not derived from (5R,8aR)-octahydro-5-methylindolizine itself, they establish a class-wide principle: for octahydroindolizine-based compounds, stereochemical identity – not merely the presence of the scaffold – is the determining factor for biological potency and selectivity. This principle directly supports the procurement of defined (5R,8aR) stereochemistry over racemic or mixed-stereoisomer material.

enantiomer pharmacology anti-inflammatory nitric oxide inhibition

Enzymatic Resolution at Up to 100 g Scale Demonstrates Industrial Feasibility for Stereochemically Pure Octahydroindolizine Building Blocks

A Novozym 435-mediated kinetic resolution of racemic octahydroindolizine alcohol has been demonstrated at up to 100 g scale, yielding the homo-chiral amine building blocks (7R,8aS)-octahydro-5,5-dimethylindolizin-7-amine and (7S,8aS)-octahydro-5,5-dimethylindolizin-7-ol with high enantiomeric purity [1]. While this specific resolution targets the 5,5-dimethyl analog rather than the 5-methyl compound, it establishes the principle that octahydroindolizine scaffolds are amenable to large-scale enzymatic stereochemical resolution. This contrasts with many aromatic indolizine derivatives, which lack the basic nitrogen and saturated ring system required for efficient enzymatic recognition and resolution. For procurement planning, this body of evidence suggests that (5R,8aR)-octahydro-5-methylindolizine could, if required, be accessed via analogous enzymatic or chiral-pool synthetic routes at quantities suitable for lead optimization or preclinical development.

enzymatic resolution process chemistry scalability

Recommended Application Scenarios Where (5R,8aR)-Octahydro-5-methylindolizine Provides Differentiated Value


Enantioselective Total Synthesis of Indolizidine Alkaloids (167B and Monomorine I Series)

Use (5R,8aR)-octahydro-5-methylindolizine as a chirality-defining intermediate or advanced building block in the asymmetric synthesis of indolizidine alkaloids. The (5R,8aR) configuration is directly embedded in the natural product (5R,8aR)-indolizidine 167B, and the 5-methyl substituent maps onto the core of monomorine I, a Pharaoh's ant trail pheromone with defined stereochemistry [1]. The validated synthetic route through phenylglycinol-derived δ-lactam chemistry [2] provides a literature-precedented entry point, reducing the synthetic step count and stereochemical ambiguity compared with de novo construction of the indolizidine scaffold from achiral precursors.

Stereochemistry-Dependent Pharmacological Screening in CNS and Anti-Inflammatory Programs

Deploy (5R,8aR)-octahydro-5-methylindolizine in target-based or phenotypic screening cascades where stereochemistry is expected to dictate biological outcome. The computed XlogP of 2.1 predicts favorable CNS penetration, while the high basicity (predicted pKa ~10.6–10.9) ensures protonation and aqueous solubility at physiological pH . Class evidence from homocrepidine A enantiomers – where the (+)-enantiomer achieves 78% NO inhibition at 10 µM in RAW 264.7 macrophages while the (−)-enantiomer is substantially weaker [3] – reinforces the necessity of using stereochemically defined material for any screening campaign intended to yield interpretable structure–activity relationships.

Chiral Building Block for CNS-Focused Fragment-Based Drug Discovery (FBDD)

Employ (5R,8aR)-octahydro-5-methylindolizine as a fragment-sized (MW = 139.24 g/mol), three-dimensionally defined chiral amine scaffold in fragment-based drug discovery programs targeting CNS receptors or ion channels. Its low molecular weight, defined trans ring junction, and equatorial 5-methyl substituent provide a conformationally constrained pharmacophoric element that can be elaborated via the tertiary amine nitrogen (alkylation, acylation) or via C–H functionalization of the saturated ring system. Compared with planar aromatic indolizine fragments, the saturated scaffold offers improved sp³ character (fraction sp³ = 0.78), potentially enhancing clinical developability through improved physicochemical properties and reduced aromatic ring count.

Reference Standard for Analytical Method Development and Stereochemical Quality Control

Use (5R,8aR)-octahydro-5-methylindolizine as an authentic reference standard for chiral HPLC method development, NMR spectroscopic characterization, and mass spectrometric identification of indolizidine alkaloids and their synthetic intermediates. The distinct boiling point of the (5R,8aS)-rel diastereomer (177.8±8.0 °C at 760 mmHg) provides a gas-chromatographic separation benchmark, while the predicted pKa of ~10.6 guides mobile-phase pH selection for reversed-phase HPLC. Having a well-characterized, stereochemically pure reference material is essential for confirming the identity and enantiopurity of synthetic products, natural product isolates, and metabolite standards in this compound class.

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